![molecular formula C6H4N6O3 B3696799 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate](/img/structure/B3696799.png)
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate
Übersicht
Beschreibung
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate is a complex heterocyclic compound that belongs to the class of oxadiazoles and tetrazoles This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction forms a key intermediate, which is then further reacted with appropriate reagents to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized applications and relatively recent discovery. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, oxidizing agents such as acetic anhydride, and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a nitric oxide donor and its antimicrobial properties.
Materials Science: It is investigated for use in organic photovoltaic materials and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Wirkmechanismus
The mechanism of action of 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to act as a nitric oxide donor, releasing nitric oxide under specific conditions . This release can modulate various biological pathways, including vasodilation and antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate include:
- [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-dione
- [1,2,5]Thiadiazolo[3,4-d]pyridazine
- [1,2,5]Oxadiazolo[3,4-c]pyridine
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
8-methoxy-5-oxido-4-oxa-1,3,10,11,12-pentaza-5-azoniatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O3/c1-14-4-2-3-5(8-15-12(3)13)11-6(4)7-9-10-11/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHZAMSCCLHLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=[N+](ON=C2N3C1=NN=N3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


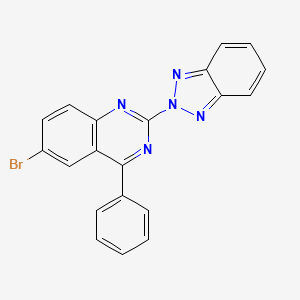
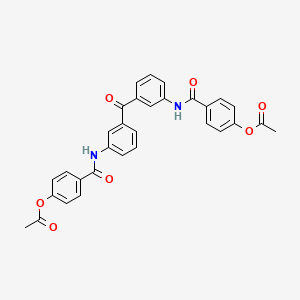
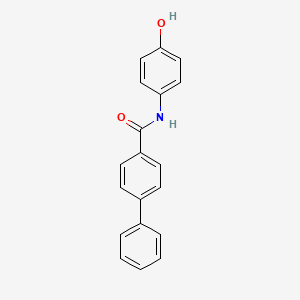
![3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3696738.png)
![1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3696743.png)
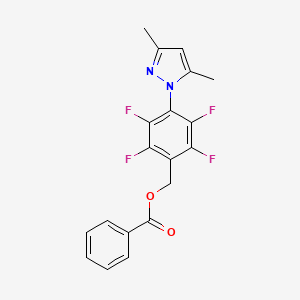
![N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]-3-methylbenzamide](/img/structure/B3696751.png)
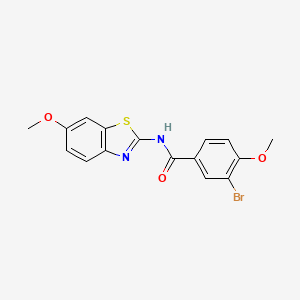
![3-Chloro-5-[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B3696760.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B3696763.png)
amine](/img/structure/B3696777.png)
![2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3696806.png)
![3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3696812.png)
![ethyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3696816.png)
